2-(5-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)-1,2,4-oxadiazol-3-yl)acetamide
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Overview
Description
2-(5-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)-1,2,4-oxadiazol-3-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring and an isoindolinone moiety
Mechanism of Action
Target of Action
It is known that compounds containing the indole nucleus, such as this one, can bind with high affinity to multiple receptors . This broad-spectrum binding ability makes them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with their targets, leading to a variety of biochemical changes.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may interact with multiple pathways, leading to diverse downstream effects.
Result of Action
The broad-spectrum biological activities of indole derivatives suggest that this compound could have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)-1,2,4-oxadiazol-3-yl)acetamide typically involves multiple steps. One common approach starts with the preparation of the isoindolinone intermediate. This can be achieved by reacting phthalic anhydride with an appropriate amine under acidic conditions to form the isoindolinone ring . The next step involves the formation of the oxadiazole ring, which can be synthesized by reacting the isoindolinone intermediate with a nitrile oxide under basic conditions . Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride or a similar reagent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(5-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)-1,2,4-oxadiazol-3-yl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazoles.
Scientific Research Applications
2-(5-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)-1,2,4-oxadiazol-3-yl)acetamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxoisoindolin-2-yl derivatives: These compounds share the isoindolinone moiety and exhibit similar biological activities.
Oxadiazole derivatives:
Uniqueness
2-(5-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)-1,2,4-oxadiazol-3-yl)acetamide is unique due to the combination of the isoindolinone and oxadiazole rings, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds containing only one of these moieties .
Properties
IUPAC Name |
2-[5-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,2,4-oxadiazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c15-10(19)7-11-16-12(22-17-11)5-6-18-13(20)8-3-1-2-4-9(8)14(18)21/h1-4H,5-7H2,(H2,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAFZLDNEGMQRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC(=NO3)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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